

"CAS number 586-91-4 chemical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azobenzene-4,4'-dicarboxylic Acid*

Cat. No.: *B187394*

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An In-depth Technical Guide on the Chemical Properties of **Azobenzene-4,4'-dicarboxylic Acid** (CAS Number: 586-91-4)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **Azobenzene-4,4'-dicarboxylic acid**, CAS number 586-91-4. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Chemical Identity and Properties

Azobenzene-4,4'-dicarboxylic acid is an organic compound characterized by a central photoresponsive azobenzene core functionalized with two carboxylic acid groups at the para positions.^[1]^[2] This dual functionality makes it a valuable building block in supramolecular chemistry and materials science.^[2] The compound typically appears as a yellow or orange crystalline solid or powder.^[1]

Table 1: Physicochemical Properties of **Azobenzene-4,4'-dicarboxylic Acid**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 586-91-4 | [3] |
| Molecular Formula | C ₁₄ H ₁₀ N ₂ O ₄ | [4] |
| Molecular Weight | 270.24 g/mol | [3] |
| Melting Point | ~117 °C | |
| Boiling Point | 541.2 °C at 760 mmHg | - |
| Density | 1.35 g/cm ³ | - |
| Appearance | Light yellow to brown powder/crystal | - |
| Solubility | Soluble in polar solvents (e.g., water, alcohols); Slightly soluble in heated DMSO. | [1] |
| Stability | Light-sensitive | - |
| InChI Key | NWHZQELJCLSKNV-UHFFFAOYSA-N | [5] |
| SMILES | C(O) (=O)C1=CC=C(N=NC2=CC=C (C(O)=O)C=C2)C=C1 | - |

Experimental Protocols

Synthesis of Azobenzene-4,4'-dicarboxylic Acid

This protocol describes a common method for synthesizing **Azobenzene-4,4'-dicarboxylic acid** via the reduction of p-nitrobenzoic acid.[6]

Materials:

- 4-nitrobenzoic acid
- Sodium hydroxide (NaOH)

- Glucose
- Glacial acetic acid
- Distilled water

Procedure:

- Dissolve 4-nitrobenzoic acid (e.g., 5 g, 29.92 mmol) and sodium hydroxide (e.g., 17 g, 425.00 mmol) in distilled water.[6]
- Add glucose (e.g., 30 g, 166.52 mmol) to the solution as a reducing agent.[6]
- Aerate the solution (e.g., by passing air through it) overnight at room temperature.[6]
- Acidify the mixture by adding a 50% solution of glacial acetic acid.[6]
- Heat the mixture with stirring at 50°C for 2 hours to precipitate the product.[6]
- Filter the resulting solid, wash with water, and dry to obtain **Azobenzene-4,4'-dicarboxylic acid**.

Determination of Melting Point (Capillary Method)

This is a standard procedure for determining the melting point of a crystalline organic solid.[7]
[8]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle

Procedure:

- Ensure the **Azobenzene-4,4'-dicarboxylic acid** sample is completely dry and finely powdered using a mortar and pestle.[\[9\]](#)
- Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently.[\[10\]](#)
- Place the capillary tube in the heating block of the melting point apparatus.[\[7\]](#)
- Heat the sample at a medium rate initially, then slow the heating rate to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[\[10\]](#)
- Record the temperature at which the first drop of liquid appears (T1).[\[10\]](#)
- Record the temperature at which the entire sample has completely melted (T2).[\[10\]](#)
- The melting point is reported as the range T1-T2.

Solubility Assessment

This protocol provides a qualitative assessment of the compound's solubility in various solvents.[\[11\]](#)

Materials:

- **Azobenzene-4,4'-dicarboxylic acid**
- Test tubes
- Graduated cylinder or pipette
- Vortex mixer
- Solvents: Water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and an organic solvent (e.g., ethanol).

Procedure:

- Place approximately 25 mg of the compound into a small test tube.[\[11\]](#)
- Add 0.75 mL of the solvent to be tested in small portions, shaking vigorously after each addition.[\[11\]](#)
- Observe if the solid dissolves completely.
- For acidic and basic solutions, note any effervescence (with NaHCO_3) or color change that might indicate a reaction.[\[11\]](#)
- Categorize the solubility as soluble, partially soluble, or insoluble based on visual inspection. The compound's two carboxylic acid groups predict solubility in basic solutions like 5% NaOH and 5% NaHCO_3 .[\[6\]](#)

Spectroscopic Characterization

2.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

- Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Expected characteristic peaks include a broad O-H stretch from the carboxylic acid groups (around 3000 cm^{-1}), a C=O stretch (around 1700 cm^{-1}), and peaks associated with the aromatic rings and the N=N azo bond.[\[12\]](#)[\[13\]](#)

2.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

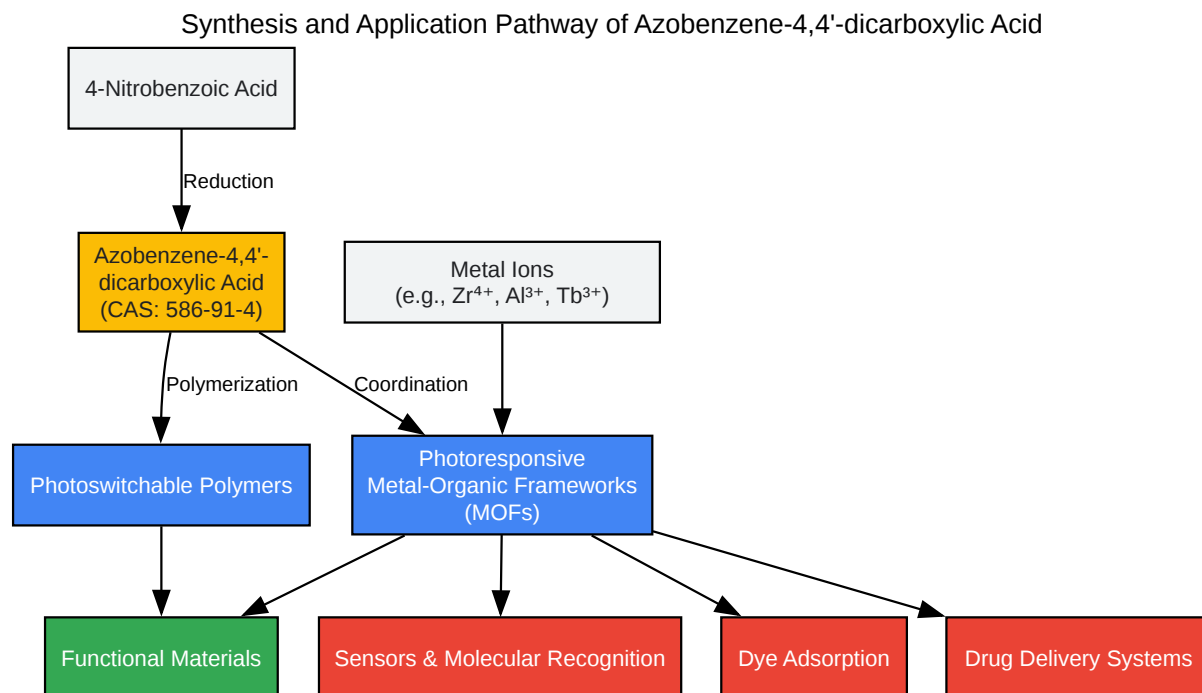
- Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d_6) in an NMR tube.[\[14\]](#)

- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[14]
- The ^1H NMR spectrum is expected to show signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the benzene rings.[14]
- The ^{13}C NMR spectrum will show signals for the carboxyl carbons and the aromatic carbons. [14]

Applications and Logical Workflows

Azobenzene-4,4'-dicarboxylic acid is a key component in the synthesis of advanced functional materials, primarily due to the photoisomerization capability of the azobenzene unit. [2][15] Upon irradiation with UV or visible light, it can reversibly switch between its more stable trans isomer and its cis isomer.[5][16] This property is exploited in the development of "smart" materials.[15][17]

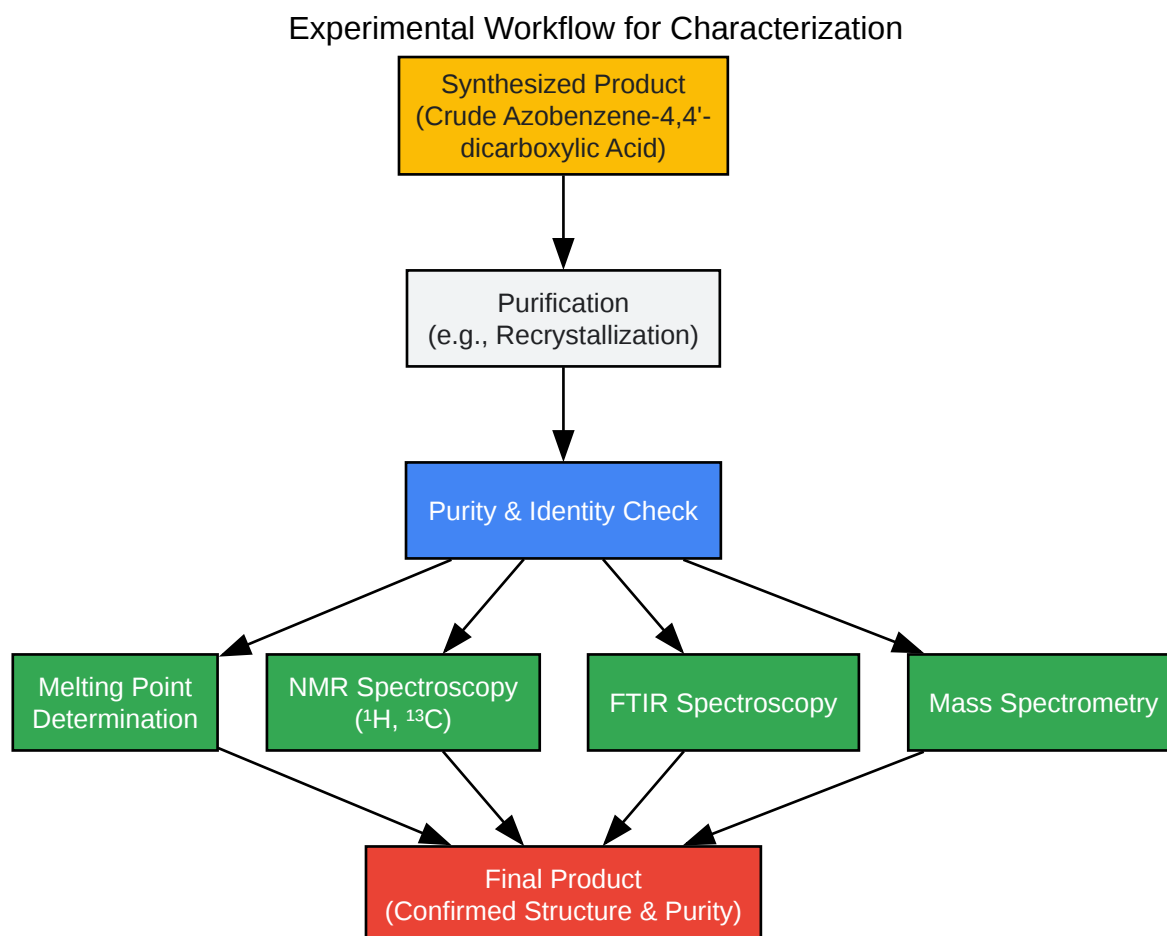
The most prominent application is its use as an organic linker to construct Metal-Organic Frameworks (MOFs).[1][15][17] These MOFs can exhibit photoresponsive behavior, making them suitable for applications in gas storage, molecular recognition, sensing, and controlled drug delivery.[2][15][17]



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Caption: Synthesis and application pathway for CAS 586-91-4.

The characterization of this compound follows a logical workflow to confirm its identity and purity after synthesis.



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Caption: Workflow for the characterization of synthesized CAS 586-91-4.

Biological Activity

While **Azobenzene-4,4'-dicarboxylic acid** itself is primarily an organic intermediate, the broader class of azo compounds can exhibit biological activity.[4][18] The in vivo reduction of the azo bond can lead to the formation of corresponding aromatic amines, which may have different toxicological profiles than the parent compound.[18] Its derivatives and the materials synthesized from it, such as specific MOFs, are being explored for biomedical applications like light-triggered drug delivery.[2][5] The photo-switching property allows for external control over the release of therapeutic agents, a key feature in designing targeted therapies.[2]

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- To cite this document: BenchChem. ["CAS number 586-91-4 chemical properties"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187394#cas-number-586-91-4-chemical-properties\]](https://www.benchchem.com/product/b187394#cas-number-586-91-4-chemical-properties)

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